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Compound of Interest

Compound Name: TEMPO methacrylate

Cat. No.: B176115 Get Quote

An In-Depth Technical Guide to TEMPO
Methacrylate
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl

Methacrylate (TEMPO Methacrylate), a functional monomer pivotal in advanced polymer

chemistry. It details its chemical identity, physicochemical properties, synthesis, polymerization

behavior, and key applications, with a focus on data relevant to research and development.

Core Identity and Chemical Structure
TEMPO methacrylate, also known as 4-Methacryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl

or PTMA monomer, is a unique molecule that combines a polymerizable methacrylate group

with a stable nitroxide radical. This dual functionality makes it a valuable building block for

creating functional polymers with tailored electronic and chemical properties.

CAS Number: 15051-46-4[1]

Molecular Formula: C₁₃H₂₂NO₃[1]

IUPAC Name: (1-λ¹-oxidanyl-2,2,6,6-tetramethylpiperidin-4-yl) 2-methylprop-2-enoate
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The chemical structure consists of a central 2,2,6,6-tetramethylpiperidine ring with a stable

nitroxyl radical (N-O•). The four methyl groups provide significant steric hindrance, which

contributes to the radical's remarkable stability. A methacrylate group is attached at the 4-

position of the ring via an ester linkage.

Chemical Structure:

Chemical structure of TEMPO Methacrylate.

Physicochemical and Spectroscopic Data
TEMPO methacrylate is typically an orange crystalline powder with good stability under

recommended storage conditions. Its key properties are summarized below.

Table 1: Physicochemical Properties of TEMPO Methacrylate

Property Value Reference(s)

CAS Number 15051-46-4 [1]

Molecular Weight 240.32 g/mol [1]

Appearance
Light orange to orange

crystalline powder
[2]

Melting Point 86 - 91 °C [2]

Storage Temperature 2 - 8 °C [2]

SMILES String
CC(=C)C(=O)OC1CC(C)

(C)N([O])C(C)(C)C1

InChI Key
BTWSPOZXDCFMLX-

UHFFFAOYSA-N
[1]

Table 2: Solubility Profile of TEMPO Methacrylate
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Solvent Solubility Reference(s)

Water Poor / Insoluble [2]

Common Organic

Solvents(e.g., THF,

Chloroform, Toluene, DMF,

Acetone)

Soluble [2]

Ethanol, DMSO Soluble

N-methyl-2-pyrrolidone (NMP) Soluble [3]

Ethylene Carbonate / Dimethyl

Carbonate (EC/DMC)
Soluble [3]

Spectroscopic Characterization
Due to its paramagnetic nature, the spectroscopic analysis of TEMPO methacrylate requires

special considerations.

Nuclear Magnetic Resonance (NMR): Standard ¹H and ¹³C NMR spectra are difficult to

obtain due to significant peak broadening caused by the unpaired electron of the nitroxide

radical. To obtain a well-resolved spectrum, the radical must first be reduced to its

diamagnetic hydroxylamine form (-NOH) using a reducing agent like phenylhydrazine.[4]

After reduction, the spectrum would exhibit characteristic peaks for the methacrylate protons

(vinyl protons at ~5.5-6.1 ppm, methyl protons at ~1.9 ppm) and the protons of the

tetramethylpiperidine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides clear

signatures for the key functional groups. Expected characteristic peaks are assigned in the

table below.[5][6][7][8]

Table 3: Key FTIR Spectral Assignments for TEMPO Methacrylate
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Wavenumber (cm⁻¹) Assignment Functional Group

~2970 C-H stretch Alkyl groups

~1725 C=O stretch Ester carbonyl

~1636 C=C stretch Alkene

~1320 & ~1160 C-O stretch Ester linkage

Electron Spin Resonance (ESR/EPR) Spectroscopy: As a stable radical, TEMPO
methacrylate is ESR-active. Its spectrum typically displays a characteristic triplet signal

(1:1:1 ratio) arising from the hyperfine coupling of the unpaired electron with the ¹⁴N nitrogen

nucleus.

Synthesis and Polymerization
Experimental Protocol: Synthesis of TEMPO
Methacrylate
The most common synthesis route involves the esterification of 4-hydroxy-TEMPO with an

activated form of methacrylic acid, such as methacryloyl chloride or methacrylic anhydride. The

following is a representative protocol based on Steglich esterification.
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Reactants

Reagents & Conditions Workflow Product
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Synthesis workflow for TEMPO Methacrylate.

Materials:

4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-hydroxy-TEMPO)

Methacrylic anhydride

4-(Dimethylamino)pyridine (DMAP)

Dichloromethane (DCM), anhydrous

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexane and Ethyl Acetate (for chromatography)

Procedure:

In a round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxy-TEMPO (1.0 eq) in

anhydrous DCM.

Add methacrylic anhydride (1.5 eq) to the solution.

Add a catalytic amount of DMAP (0.1 eq).

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by

thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding water.

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium

bicarbonate solution and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield pure TEMPO methacrylate as an orange solid.

Experimental Protocol: Free-Radical Polymerization of
TEMPO Methacrylate
TEMPO methacrylate can be polymerized using various techniques, including controlled

radical polymerization methods like Nitroxide-Mediated Polymerization (NMP), Anionic

Polymerization, and Group-Transfer Polymerization (GTP).[9][10] A straightforward approach is

conventional free-radical polymerization to produce poly(TEMPO methacrylate) or PTMA.
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Workflow for free-radical polymerization of TEMPO Methacrylate.

Materials:

TEMPO methacrylate monomer

Azobisisobutyronitrile (AIBN), recrystallized

Toluene, anhydrous

Methanol, cold

Procedure:

Dissolve TEMPO methacrylate (1.0 eq) and AIBN (0.01-0.02 eq) in anhydrous toluene in a

Schlenk flask. The monomer-to-solvent ratio can be adjusted to control the final polymer

concentration.

Thoroughly degas the solution by subjecting it to at least three freeze-pump-thaw cycles to

remove dissolved oxygen, which can inhibit radical polymerization.

After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

Immerse the flask in a preheated oil bath at 70-80 °C to initiate the polymerization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b176115?utm_src=pdf-body-img
https://www.benchchem.com/product/b176115?utm_src=pdf-body
https://www.benchchem.com/product/b176115?utm_src=pdf-body
https://www.benchchem.com/product/b176115?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow the reaction to proceed with stirring for 12-24 hours under an inert atmosphere. The

solution will become more viscous as the polymer forms.

To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.

Pour the viscous polymer solution dropwise into a large volume of cold, stirring methanol to

precipitate the polymer.

Collect the solid polymer (PTMA) by vacuum filtration, wash with fresh cold methanol, and

dry under vacuum at 40-50 °C to a constant weight.

Applications in Research and Drug Development
The unique redox-active and stable radical character of TEMPO methacrylate and its

corresponding polymer (PTMA) makes them highly valuable in several advanced applications.

Controlled Radical Polymerization (CRP): TEMPO methacrylate can act as a control agent

in NMP, allowing for the synthesis of well-defined block copolymers and polymers with

complex architectures.[11][12][13]

Organic Electronics and Energy Storage: PTMA is a leading candidate for cathode materials

in organic radical batteries (ORBs).[9] The reversible one-electron oxidation/reduction of the

nitroxide radical enables rapid charge and discharge cycles. Its application in aqueous semi-

organic batteries is also being explored.

Redox-Responsive Materials: Polymers containing TEMPO methacrylate can be designed

to respond to electrochemical stimuli. This has been leveraged to create hydrogels for the

electrochemically triggered release of guest molecules, such as aspirin. This property is of

significant interest for developing "smart" drug delivery systems.

Biomedical Applications & Drug Delivery: The biocompatible nature of the TEMPO moiety

makes it suitable for creating biomaterials.[8] Its antioxidant properties, stemming from its

ability to scavenge other radicals, are being explored for applications in wound healing and

mitigating oxidative stress. While poly(methyl methacrylate) (PMMA) itself is widely used in

drug delivery, incorporating the TEMPO functionality can add redox-responsiveness and

antioxidant capabilities to these systems.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b176115?utm_src=pdf-body
https://www.benchchem.com/product/b176115?utm_src=pdf-body
http://polymer.chem.cmu.edu/~kmatweb/1999/April%201999/shipp/DAMC1999_265_62.pdf
https://www.researchgate.net/publication/346063919_TEMPO-mediated_radical_polymerization_in_the_synthesis_of_polymethyl_methacrylate_macromonomer
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/716/722/crp-guide-br5077en-mk.pdf
https://www.researchgate.net/publication/231239963_Synthesis_of_Poly4-methacryloyloxy-TEMPO_via_Group-Transfer_Polymerization_and_Its_Evaluation_in_Organic_Radical_Battery
https://www.benchchem.com/product/b176115?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34106972/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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